Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide
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Overview
Description
“Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of Honokiol, a bioactive component from Magnoliae officinalis Cortex . The compound is part of a series of honokiol analogues synthesized by introducing various 3- ( (5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2 (3 H )-ones to its molecule .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another synthesis method involves the reaction of 5-methyl-2-phenyl-1 H -imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclization and nucleophilic alkylation . In one example, refluxing of a potassium salt with phenacyl bromide in ethanol/water gave a related compound in a 76% yield .Scientific Research Applications
Corrosion Inhibition
One notable application of methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide derivatives is in the field of corrosion inhibition. Research conducted by Ammal, Prajila, and Joseph (2018) demonstrated that 1,3,4-oxadiazole derivatives exhibit significant corrosion inhibition properties for mild steel in sulfuric acid environments. These inhibitors operate by forming a protective layer on the metal surface, as evidenced by gravimetric, electrochemical, SEM, and computational methods. This protective layer significantly increases charge transfer resistance, indicating effective corrosion prevention Ammal, Prajila, & Joseph, 2018.
Anticancer and Pharmacological Potentials
Another crucial application is in the development of anticancer agents. Faheem's (2018) computational and pharmacological study on novel derivatives of 1,3,4-oxadiazole and pyrazoles revealed that these compounds have significant potential for tumor inhibition, toxicity assessment, antioxidant, analgesic, and anti-inflammatory actions. Specifically, certain compounds demonstrated moderate inhibitory effects against targets like epidermal growth factor receptor (EGFR) and tubulin, highlighting their potential in cancer treatment Faheem, 2018.
Photoinduced Molecular Rearrangements
Research into the photochemistry of 1,2,4-oxadiazoles, including derivatives related to this compound, indicates interesting applications in molecular rearrangements. Vivona, Cusmano, and Macaluso (1977) explored how the presence of a sulfur atom enhances reactivity towards rearrangement, showcasing potential in synthetic chemistry for creating novel compounds through photoinduced reactions Vivona, Cusmano, & Macaluso, 1977.
Environmental Deodorization
The deodorization of malodorous organic sulfides using visible light and molecular oxygen is another significant application area. A study by Sun, Xiong, and Xu (2008) demonstrated that metal phthalocyanine sulfonates could efficiently oxidize organic sulfides, including methyl phenyl sulfide, under visible light irradiation, suggesting potential environmental applications in odor control Sun, Xiong, & Xu, 2008.
Future Directions
The future directions for the study of “Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide” and similar compounds could involve further exploration of their potential as antiviral molecules, particularly against SARS-CoV-2 . Additionally, the antiviral efficacy of these compounds needs to be validated on SARS-CoV-2 viral strains in a biosafety level 3 facility .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the 1,3,4-oxadiazole nucleus, have been found to possess numerous biological activities, especially in the treatment of cancer disease . .
Mode of Action
Similar compounds often interact with their targets by forming bonds with specific active sites, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
In silico predictions for similar compounds have indicated positive oral bioavailability .
Result of Action
Similar compounds have been found to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and others .
Properties
IUPAC Name |
2-(2-methylsulfanylphenyl)-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-19-13-10-6-5-9-12(13)15-17-16-14(18-15)11-7-3-2-4-8-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQSCZPDOBRILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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